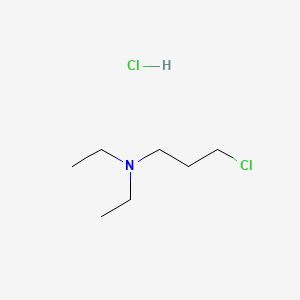

3-chloro-N,N-diethylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-chloro-N,N-diethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClN.ClH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDKONZGCAAZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963371 | |

| Record name | 3-Chloro-N,N-diethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4535-85-7 | |

| Record name | 1-Propanamine, 3-chloro-N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4535-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propylamine, 3-chloro-N,N-diethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004535857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4535-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4535-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-N,N-diethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyl(diethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-chloro-N,N-diethylpropan-1-amine hydrochloride synthesis methods

An In-Depth Technical Guide to the Synthesis of 3-chloro-N,N-diethylpropan-1-amine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for this compound, a crucial intermediate in the pharmaceutical and chemical industries. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical process parameters associated with its synthesis. We will explore the two primary synthesis routes: the chlorination of 3-(diethylamino)propan-1-ol and the alkylation of diethylamine. The guide emphasizes the causality behind procedural choices, offers detailed step-by-step protocols, and includes comparative data to inform methodological selection.

Introduction: Significance and Applications

3-chloro-N,N-diethylpropan-1-amine and its hydrochloride salt are versatile bifunctional compounds, featuring both a reactive alkyl chloride and a tertiary amine. This unique structure makes it a valuable building block in organic synthesis. Its primary application lies in the pharmaceutical sector, where it serves as a key intermediate for introducing the diethylaminopropyl moiety into active pharmaceutical ingredients (APIs).[1] This functional group is prevalent in various drug classes, including antihistamines, antipsychotics, and antiarrhythmics. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free amine, making it the preferred form for storage and many applications.[2]

Primary Synthesis Route I: Chlorination of 3-(Diethylamino)propan-1-ol

This is arguably the most prevalent and efficient laboratory-scale method for preparing the target compound. The core of this synthesis is the conversion of a primary alcohol into an alkyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Mechanistic Principle & Rationale

The direct displacement of a hydroxyl (-OH) group is chemically unfavorable due to its poor leaving group character. Thionyl chloride is an excellent reagent for this transformation for several key reasons:

-

Activation of the Hydroxyl Group: It reacts with the alcohol to form an intermediate chlorosulfite ester. This conversion transforms the hydroxyl group into a much better leaving group.

-

SN2 Displacement: A chloride ion, either from the thionyl chloride itself or from the reaction byproducts, then displaces the chlorosulfite group via an SN2 mechanism.[3] This is a reliable pathway for primary and secondary alcohols and crucially avoids the carbocation rearrangements that can plague SN1-type reactions.[3]

-

Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture.[4] This effectively drives the reaction to completion according to Le Châtelier's principle and simplifies the product workup.

Experimental Workflow Diagram

Caption: Workflow for Chlorination Synthesis

Detailed Experimental Protocol

This protocol is adapted from a high-yield synthesis of the analogous N,N-dimethyl compound and is expected to perform similarly for the N,N-diethyl derivative.[5]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 3-(diethylamino)propan-1-ol (1.0 eq.) in an anhydrous solvent such as chloroform or dichloromethane (approx. 10 mL per gram of alcohol).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Thionyl Chloride Addition: Add thionyl chloride (1.2 eq.) dropwise to the cooled solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain reflux for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude solid or oil is triturated with a non-polar solvent like diethyl ether or a mixture of dichloromethane and petroleum ether.[5] This washing step removes non-polar impurities.

-

Isolation: The solid this compound is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried in a vacuum oven.

Primary Synthesis Route II: Alkylation of Diethylamine

This method constructs the target molecule by forming the C-N bond through nucleophilic substitution. It involves reacting diethylamine, the nucleophile, with a three-carbon electrophile bearing a leaving group.

Mechanistic Principle & Rationale

The most common electrophile for this route is 1,3-dichloropropane. Diethylamine attacks one of the electrophilic carbons, displacing a chloride ion.

Reaction Scheme: (CH₃CH₂)₂NH + Cl-CH₂CH₂CH₂-Cl → (CH₃CH₂)₂N-CH₂CH₂CH₂-Cl + HCl

A significant challenge in this synthesis is controlling the selectivity.[6] Since the product still contains a nucleophilic tertiary amine and the starting material (diethylamine) is also a nucleophile, several side reactions can occur:

-

Overalkylation: The desired product can react with another molecule of 1,3-dichloropropane.

-

Bis-amination: A second molecule of diethylamine can displace the remaining chloride on the product, leading to the formation of N,N,N',N'-tetraethylpropane-1,3-diamine.[6]

To favor the desired mono-alkylation, reaction conditions must be carefully controlled. Using a large excess of the dihalide reactant (1,3-dichloropropane) is a common strategy to increase the statistical probability of a diethylamine molecule reacting with the starting dihalide rather than the mono-substituted product.

Reaction Pathway Diagram

Caption: Alkylation Pathway and Side Reaction

General Experimental Protocol

-

Reaction Setup: Charge a reaction vessel with 1,3-dichloropropane (a significant molar excess, e.g., 3-5 equivalents) and a suitable solvent.

-

Amine Addition: Slowly add diethylamine (1.0 eq.) to the stirred solution. An acid scavenger (a non-nucleophilic base like triethylamine or potassium carbonate) is often included to neutralize the HCl formed as a byproduct.

-

Reaction: Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of diethylamine.

-

Workup: Cool the reaction mixture. Filter to remove any precipitated salts. Wash the filtrate with water to remove excess amine and salts.

-

Purification of Free Amine: The organic layer is dried, and the solvent is removed. The crude free amine is then purified by vacuum distillation.[1]

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete. The resulting solid is collected by filtration and dried.

Comparison of Synthesis Methods

| Parameter | Method 1: Chlorination | Method 2: Alkylation |

| Starting Materials | 3-(Diethylamino)propan-1-ol, Thionyl Chloride | Diethylamine, 1,3-Dichloropropane |

| Typical Yields | High (often >90%)[5] | Moderate to Good (highly condition-dependent) |

| Key Advantages | • High yield and purity• Simple workup (gaseous byproducts)• Avoids side products like bis-amination | • Potentially lower cost starting materials |

| Key Disadvantages | • Thionyl chloride is corrosive and moisture-sensitive• Requires handling of acidic gases | • Selectivity can be poor, leading to side products• Requires careful control of stoichiometry• Purification can be more complex |

| Best Suited For | Laboratory scale, high-purity synthesis | Large-scale industrial production where cost is critical and purification is optimized |

Industrial Scale & Advanced Methods

Patent literature reveals more sophisticated approaches for large-scale production. A 2023 patent highlights the use of diatomaceous earth as a catalyst for hydrochlorination processes, achieving 90% molar yields with over 99% purity for the dimethyl analog.[1][5] This method avoids alkyl halides and reportedly reduces production costs.[1] Furthermore, the adoption of continuous flow reactor designs represents a significant advancement in optimizing reaction conditions and improving safety and efficiency in industrial settings.[1]

Conclusion

The synthesis of this compound is most reliably achieved in a laboratory setting via the chlorination of 3-(diethylamino)propan-1-ol with thionyl chloride. This method offers high yields, excellent purity, and a straightforward workup. The alternative alkylation route, while utilizing different starting materials, requires more stringent control to mitigate the formation of byproducts but may be viable for large-scale industrial processes. The choice of synthesis path ultimately depends on the desired scale, purity requirements, and economic considerations. A thorough understanding of the underlying mechanisms of each route is paramount for successful and efficient synthesis.

References

- 1. Buy this compound | 4535-85-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. what happens when (a) Thionyl chloride acts upon 1 propanol. (b) Ethanol .. [askfilo.com]

- 5. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 3-chloro-N,N-dimethylpropan-1-amine | 109-54-6 | Benchchem [benchchem.com]

physicochemical properties of 3-chloro-N,N-diethylpropan-1-amine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N,N-diethylpropan-1-amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a key chemical intermediate, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building block. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for successful process development, formulation design, and regulatory compliance. This guide provides a comprehensive analysis of these properties, grounded in established scientific principles and analytical methodologies. We will explore the causality behind its chemical behavior, offering field-proven insights into its handling, analysis, and application.

Chapter 1: Molecular Structure and Identification

The foundational characteristics of any chemical compound are dictated by its molecular structure. For this compound, its identity is established through a combination of empirical data and spectroscopic analysis.

Chemical Identity

The compound is the hydrochloride salt of the free base, 3-chloro-N,N-diethylpropan-1-amine. The salt formation is crucial for improving the stability and handling characteristics of the otherwise liquid and potentially more reactive free base.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 3-(Diethylamino)propyl Chloride Hydrochloride, N-(3-Chloropropyl)diethylamine HCl | [1][2] |

| CAS Number | 4535-85-7 | [3] |

| Molecular Formula | C₇H₁₇Cl₂N | [3] |

| Molecular Weight | 186.12 g/mol | [4] |

| Appearance | White to off-white solid/crystalline powder | [5][6] |

Structural Elucidation and the Role of the Hydrochloride Salt

The structure consists of a propyl chain substituted with a chlorine atom at the 3-position and a diethylamino group at the 1-position. The nitrogen atom of the tertiary amine is protonated by hydrogen chloride (HCl) to form the ammonium salt. This ionic character is the primary determinant of its physical state and solubility profile.

-

Expertise & Experience: The conversion of the free base (a liquid) to the hydrochloride salt (a solid) is a common strategy in pharmaceutical development. It enhances stability by preventing volatilization and potential degradation pathways associated with the free tertiary amine, such as oxidation. The solid form is also more amenable to purification by recrystallization, accurate weighing, and incorporation into solid dosage forms.

Caption: Formation of the hydrochloride salt from the free base.

Chapter 2: Physicochemical Properties

The bulk properties of the compound are a direct consequence of its molecular structure. These parameters are critical for predicting its behavior in various experimental and physiological environments.

Physical State and Thermal Properties

The ionic interactions in the hydrochloride salt create a stable crystal lattice, resulting in a solid state at room temperature with a defined melting point.

| Property | Value | Source(s) |

| Melting Point | 82 °C | [3] |

| Boiling Point (Free Base) | 160-170.5 °C at 760 mmHg | [3][7] |

| Boiling Point (Salt) | 170.5 °C at 760 mmHg | [3] |

| Thermal Decomposition | Begins above 200 °C | [3] |

-

Trustworthiness: The melting point is a key indicator of purity. A sharp melting range, as determined by a technique like Differential Scanning Calorimetry (DSC), suggests a highly pure substance. The significant increase in the boiling point of the salt compared to the free base reflects the strong intermolecular ionic forces that must be overcome for volatilization.[3]

Solubility Profile

The presence of the charged ammonium group and the chloride counter-ion dramatically influences the compound's solubility.

-

Polar Solvents: The hydrochloride salt exhibits excellent solubility in polar protic solvents like water and alcohols.[3] This is due to favorable ion-dipole interactions and hydrogen bonding between the solvent and the ionic salt.

-

Nonpolar Solvents: Solubility in nonpolar solvents (e.g., hexanes, toluene) is expected to be low, as these solvents cannot effectively solvate the charged species.

-

Expertise & Experience: The high aqueous solubility is a significant advantage in drug development. It simplifies the preparation of aqueous stock solutions for in vitro assays and can be a favorable attribute for developing parenteral (injectable) formulations. However, for oral dosage forms, the interplay between solubility and permeability (as predicted by Lipinski's rules) must be carefully considered.

Acid-Base Properties (pKa)

The pKa value is a measure of the acidity of the protonated amine. A predicted pKa of 10.10 has been reported for the free base.

-

Authoritative Grounding: The pKa is critical as it determines the ionization state of the molecule at a given pH. According to the Henderson-Hasselbalch equation, at physiological pH (~7.4), the amine will be almost entirely in its protonated, charged form. This has profound implications for:

-

Absorption: The charged species is generally less able to passively diffuse across lipid membranes (e.g., the intestinal wall) compared to the neutral free base.

-

Formulation: The pH of any liquid formulation must be controlled to ensure the compound remains in its most soluble (ionized) form and to prevent precipitation.

-

Chapter 3: Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous identification, structural confirmation, and purity assessment of this compound.

Overview of Analytical Strategy

The characterization process is a self-validating system where each technique provides complementary information.

Caption: A typical workflow for physicochemical characterization.

Spectroscopic Analysis

Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and functional groups.

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. Certificates of Analysis for similar compounds often state that the ¹H NMR spectrum must be consistent with the structure and that purity is ≥97.0% as determined by NMR.[6][8]

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) (Note: These are predicted values. Actual spectra should be run on the specific sample and solvent for confirmation.)

| Assignment (¹H NMR) | Predicted δ (ppm) | Assignment (¹³C NMR) | Predicted δ (ppm) |

| N⁺H (CH₂CH₃)₂ | ~11-12 (broad) | Cl -CH₂ | ~42-44 |

| Cl -CH₂ | ~3.7-3.9 | Cl-C H₂-CH₂ | ~25-27 |

| N⁺H-CH₂ -CH₂ | ~3.2-3.4 | N⁺H-CH₂-C H₂ | ~50-52 |

| CH₂-CH₂ -CH₂ | ~2.2-2.4 | N⁺H-C H₂(CH₃) | ~47-49 |

| N⁺H(CH₂CH₃ )₂ | ~1.3-1.5 | N⁺H(CH₂CH₃ )₂ | ~10-12 |

IR spectroscopy is used to identify the presence of key functional groups.

Table: Expected IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance |

| N⁺-H Stretch | 2400-2700 (broad) | Confirms the presence of the ammonium salt. |

| C-H (Alkyl) Stretch | 2850-3000 | Indicates the aliphatic hydrocarbon backbone.[8] |

| C-N Stretch | 1000-1250 | Corresponds to the carbon-nitrogen bond.[8] |

| C-Cl Stretch | 600-800 | Confirms the presence of the alkyl chloride.[8] |

MS provides the molecular weight of the free base and information about its fragmentation pattern. The NIST Chemistry WebBook includes mass spectrum data for the free base (electron ionization).[9]

-

Expected Observation: In Electrospray Ionization (ESI) MS, the primary ion observed would be the cationic free base [C₇H₁₆ClN + H]⁺ at m/z 150.1. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments, serving as a definitive confirmation.

Purity Determination

Purity is typically assessed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For the free base, a purity of >98.0% (GC) is often specified.[2][10]

-

Trustworthiness: Validated chromatographic methods are the cornerstone of quality control. These methods must demonstrate specificity, linearity, accuracy, and precision. For a compound like this, a reverse-phase HPLC method with UV detection or a GC method with a flame ionization detector (FID) would be appropriate choices for separating the main component from any synthesis-related impurities.

Chapter 4: Stability and Handling

Understanding the stability profile is crucial for ensuring the integrity of the compound during storage and use.

Thermal Stability

The compound is thermally stable up to its melting point of 82°C.[3] Decomposition begins at temperatures exceeding 200°C.[3] This provides a safe operating window for most laboratory and manufacturing processes.

Hygroscopicity

As an ionic salt, the compound is expected to be hygroscopic (tendency to absorb moisture from the air).

-

Expertise & Experience: Hygroscopicity can affect the accuracy of weighing and may lead to physical changes (e.g., clumping) or even chemical degradation over time. It is a critical parameter to evaluate during preformulation studies.

Recommended Storage Conditions

Based on its properties, the following storage conditions are recommended:

-

Temperature: Store at room temperature or refrigerated, away from direct heat.[6]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect from moisture and air.[2]

-

Location: Keep in a dry, well-ventilated place.[11]

Chapter 5: Synthesis and Reactivity

Common Synthetic Routes

The synthesis of this compound is typically achieved through nucleophilic substitution. A common laboratory-scale method involves the reaction of 3-chloropropanol with diethylamine, followed by treatment with HCl to precipitate the salt.[3] An alternative route is the alkylation of diethylamine with a suitable 3-carbon electrophile.[3]

Caption: A simplified schematic of a common synthesis route.

Core Reactivity Profile

The compound's reactivity is dominated by the alkyl chloride functional group. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions .[3] This reactivity is the basis for its utility as a synthetic intermediate, allowing for the covalent attachment of the diethylaminopropyl moiety to other molecules, such as amines or alcohols.[3]

Chapter 6: Experimental Protocols

The following protocols are provided as examples of standard methodologies for characterizing the compound.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Instrument: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-hermetic aluminum pan.

-

Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min.

-

Use an inert purge gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Analysis: The melting point is determined as the onset temperature of the melting endotherm. The sharpness of the peak is indicative of purity.

Protocol for Aqueous Solubility Assessment (Shake-Flask Method)

-

Preparation: Prepare a series of vials containing a fixed volume of purified water (e.g., 10 mL).

-

Procedure:

-

Add an excess amount of the compound to each vial to create a slurry.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand for sedimentation.

-

-

Analysis:

-

Carefully withdraw a sample from the clear supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

The resulting concentration is the equilibrium solubility at that temperature.

-

Example Protocol for Synthesis from 3-chloropropanol

(Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropanol (1.0 eq) and diethylamine (1.2 eq) in a suitable solvent (e.g., toluene).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off any solids and concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

-

Salt Formation:

-

Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Conclusion

This compound is a crystalline solid with high aqueous solubility, thermal stability up to its melting point of 82°C, and a predictable reactivity profile centered on its alkyl chloride group. Its conversion to the hydrochloride salt is a critical step that enhances its stability and handling properties, making it well-suited for its role as a pharmaceutical intermediate. The analytical techniques and protocols described herein form a robust framework for ensuring its quality, purity, and consistency, which are paramount for its application in the synthesis of safe and effective medicines.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 3-Chloro-N,N-diethylpropan-1-amine | 104-77-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Buy this compound | 4535-85-7 [smolecule.com]

- 4. 3-chloro-N,N-diethylpropan-1-amine | CAS#:104-77-8 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 3-Chloro-N,N-diethylpropan-1-amine | 104-77-8 | AAA10477 [biosynth.com]

- 8. 3-chloro-N,N-dimethylpropan-1-amine | 109-54-6 | Benchchem [benchchem.com]

- 9. 1-Propanamine, 3-chloro-N,N-diethyl- [webbook.nist.gov]

- 10. 3-Chloro-N,N-diethylpropan-1-amine | CymitQuimica [cymitquimica.com]

- 11. sds.edqm.eu [sds.edqm.eu]

3-chloro-N,N-diethylpropan-1-amine hydrochloride CAS number 4535-85-7

An In-depth Technical Guide to 3-chloro-N,N-diethylpropan-1-amine hydrochloride (CAS: 4535-85-7)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal intermediate in pharmaceutical research and broader chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles, practical methodologies, and critical safety protocols to facilitate its effective and safe utilization.

Core Compound Identity and Physicochemical Profile

This compound is an organic compound whose utility is defined by its bifunctional nature: a reactive chloroalkane and a tertiary amine, rendered stable and easier to handle as a hydrochloride salt.[1] This structure makes it a valuable building block for introducing the 3-(diethylamino)propyl moiety into more complex molecular architectures.[2]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 4535-85-7 | [3][4] |

| Molecular Formula | C₇H₁₇Cl₂N | [3][4] |

| Molecular Weight | 186.12 g/mol | [3] |

| Synonyms | (3-Chloropropyl)diethylamine Hydrochloride, N-(3-chloropropyl)-N,N-diethylamine hydrochloride | [3][4] |

| Appearance | Colorless to almost colorless liquid or solid | [1] |

| Boiling Point | 170.5°C at 760 mmHg (for the hydrochloride salt) | [1] |

| Storage Conditions | 2-8°C, Refrigerator, under an inert atmosphere.[3] Air-sensitive.[2] |

Synthesis and Reaction Mechanism

The predominant synthetic route to this compound involves a classic bimolecular nucleophilic substitution (SN2) reaction.[1] This approach leverages the nucleophilicity of diethylamine to displace a leaving group on a three-carbon electrophilic precursor.

Causality in Synthesis: The Nucleophilic Substitution Pathway

The most common method is the direct alkylation of diethylamine. The nitrogen atom's lone pair of electrons in diethylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to a chlorine atom in a 3-chloropropyl derivative.[1] This reaction is typically followed by treatment with hydrogen chloride (HCl) to precipitate the stable, non-volatile hydrochloride salt, which simplifies purification and improves shelf-life.[1]

Caption: General synthesis pathway for 3-chloro-N,N-diethylpropan-1-amine HCl.

Exemplary Synthesis Protocol

This protocol is a representative synthesis; specific conditions may require optimization.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge diethylamine and a suitable solvent (e.g., toluene). The reaction is often run under an inert atmosphere (e.g., nitrogen) to prevent side reactions.[1]

-

Addition of Alkylating Agent: Slowly add 1,3-dichloropropane or a related 3-chloropropyl derivative to the vessel. The temperature is carefully controlled, as the reaction is exothermic.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC), to ensure the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled. An aqueous workup may be performed to remove unreacted starting materials and inorganic salts.

-

Salt Formation: The organic layer containing the free base (3-chloro-N,N-diethylpropan-1-amine) is treated with a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl).

-

Isolation and Purification: The resulting this compound precipitates as a solid. The product is then isolated by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum to yield the final product.[1]

Applications in Pharmaceutical and Chemical Synthesis

The primary value of this compound lies in its role as a versatile intermediate.[1] The chloro group is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of the diethylaminopropyl group into a wide range of molecules.

Core Reactivity and Synthetic Utility

The compound reacts readily with various nucleophiles, including:

-

Amines (Primary & Secondary): To form more complex diamine structures.

-

Alcohols and Phenols: To create ether linkages.

-

Thiols: To form thioethers.

This reactivity is fundamental to its application in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] It has been utilized in the development of drugs for neurological conditions and as an antispasmodic agent.[1] The dimethyl analogue, 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, serves as a key intermediate for crucial drugs like Chlorpromazine.[5]

Caption: Reactivity of the core compound with various nucleophiles.

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is imperative. The free base is classified as a flammable liquid and vapor and is known to cause severe skin burns and eye damage.[2]

Mandatory Safety Protocols

-

Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid all direct contact with skin and eyes.[6] Do not breathe vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity.[2] Recommended storage temperature is between 2-8°C.[3]

-

First-Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Note: This information is not exhaustive. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[6][8]

Conclusion

This compound (CAS: 4535-85-7) is a cornerstone intermediate for synthetic chemists, particularly within the pharmaceutical industry. Its value is derived from its predictable reactivity, enabling the strategic incorporation of the diethylaminopropyl functional group. A thorough understanding of its synthesis, reaction mechanisms, and stringent adherence to safety protocols is essential for leveraging its full potential in research and development.

References

-

Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-chloro-N,N-diethylpropan-1-amine;chloride. PubChem. [Link]

-

This compound | Chemical Name. Pharmaffiliates. [Link]

Sources

- 1. Buy this compound | 4535-85-7 [smolecule.com]

- 2. 3-Chloro-N,N-diethylpropan-1-amine|CAS 104-77-8 [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. keyorganics.net [keyorganics.net]

A Technical Guide to the Molecular Structure and Application of 3-chloro-N,N-diethylpropan-1-amine hydrochloride

Abstract

This technical guide provides an in-depth analysis of 3-chloro-N,N-diethylpropan-1-amine hydrochloride (CAS No: 4535-85-7), a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. The document elucidates the compound's molecular structure through a detailed examination of its physicochemical properties and spectroscopic data. Furthermore, it presents a comprehensive overview of a standard synthesis protocol, its critical role as a precursor in the development of active pharmaceutical ingredients (APIs), and essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug development who utilize or study alkylamine hydrochlorides in synthetic applications.

Introduction

This compound is an alkylamine derivative that serves as a versatile and highly valued building block in organic synthesis.[1] Its structure, featuring a reactive primary alkyl chloride and a tertiary amine, allows for its incorporation into a wide array of more complex molecular frameworks.[1] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it particularly suitable for use in pharmaceutical manufacturing.

Historically, the utility of chloroalkylamine intermediates has been well-established, and this specific compound has become crucial for creating the diethylaminopropyl moiety found in numerous biologically active molecules.[1] Its significance lies in its ability to participate in nucleophilic substitution reactions, where the chlorine atom acts as an effective leaving group, enabling the formation of new carbon-heteroatom bonds. This reactivity is fundamental to its application in the synthesis of various drug classes, including antispasmodic agents and compounds targeting neurological conditions.[1] This guide aims to provide a thorough technical understanding of its structure, synthesis, and application, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

The identity and purity of this compound are defined by its distinct physicochemical properties. These characteristics are fundamental for its application in controlled synthetic processes.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4535-85-7 | [2] |

| Molecular Formula | C₇H₁₇Cl₂N | [2] |

| Molecular Weight | 186.12 g/mol | Calculated |

| Appearance | Colorless to almost colorless liquid or solid | [1] |

| Boiling Point | 170.5 °C at 760 mmHg | [1] |

| Solubility | Excellent solubility in water and alcohols | [1] |

Molecular Structure

The molecular structure consists of a propyl chain with a chlorine atom at the 1-position and a diethylamino group at the 3-position. The amine is protonated by hydrogen chloride to form the stable hydrochloride salt. This ionic character significantly influences its physical properties, such as its elevated boiling point and solubility in polar solvents.[1]

The reactivity of the molecule is dominated by the primary alkyl chloride. The electron-withdrawing nature of the nearby protonated amino group enhances the electrophilicity of the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack. This is the key chemical feature exploited in its synthetic applications.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are proprietary, a robust structural confirmation can be derived from the analysis of predicted spectroscopic data based on the known molecular structure. This section explains the expected features in key analytical techniques, providing a self-validating system for identity confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is the most powerful tool for elucidating the hydrogen framework of the molecule. Each set of protons will exhibit a unique chemical shift and multiplicity based on its electronic environment and neighboring protons.

Table 2: Predicted ¹H NMR Peak Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.3 | Triplet | 6H | -N(CH₂CH₃ )₂ | Protons on the methyl groups of the diethylamino function, split by the adjacent methylene protons. |

| ~2.2 | Quintet | 2H | -CH₂CH₂ CH₂Cl | Methylene protons adjacent to both the chloro- and amino-substituted carbons. |

| ~3.2 | Quartet | 4H | -N(CH₂ CH₃)₂ | Methylene protons of the diethylamino group, split by the terminal methyl protons. |

| ~3.5 | Triplet | 2H | -CH₂ NH(C₂H₅)₂⁺ | Methylene protons adjacent to the protonated nitrogen, showing a downfield shift. |

| ~3.7 | Triplet | 2H | -CH₂CH₂ Cl | Methylene protons adjacent to the electronegative chlorine atom, resulting in a significant downfield shift. |

| ~11.0 | Broad Singlet | 1H | -NH ⁺- | The acidic proton of the hydrochloride salt, often broad and variable in position. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon backbone of the molecule.

Table 3: Predicted ¹³C NMR Peak Assignments

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~10 | -N(CH₂CH₃ )₂ | The terminal methyl carbons of the ethyl groups. |

| ~35 | -CH₂CH₂ CH₂Cl | The central carbon of the propyl chain. |

| ~43 | -CH₂ Cl | The carbon atom bonded to the chlorine, shifted downfield due to the electronegativity of Cl. |

| ~48 | -N(CH₂ CH₃)₂ | The methylene carbons of the ethyl groups. |

| ~52 | -CH₂ NH⁺- | The carbon atom bonded to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

2400-2700 cm⁻¹ (broad): Characteristic N-H stretch of a tertiary amine salt.

-

2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl chains.

-

1470 cm⁻¹: C-H bending vibrations.

-

650-750 cm⁻¹ (strong): C-Cl stretching vibration, confirming the presence of the alkyl chloride.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction followed by salt formation.[1]

Synthetic Pathway

A common and established method involves the reaction of 3-chloropropanol with diethylamine, followed by treatment with hydrogen chloride.[1] An alternative approach involves the direct alkylation of diethylamine with a suitable chloroalkyl precursor.[1]

Experimental Workflow: Synthesis from Diethylamine and 1-bromo-3-chloropropane

This protocol describes a representative lab-scale synthesis.

Caption: Synthesis and Purification Workflow.

Detailed Protocol

Materials:

-

Diethylamine

-

1-bromo-3-chloropropane

-

Toluene (anhydrous)

-

Isopropanol (anhydrous)

-

Hydrogen Chloride (gas or solution in isopropanol)

-

Nitrogen gas supply

-

Reaction vessel with stirring and temperature control

Procedure:

-

Reaction Setup: Under an inert nitrogen atmosphere, charge the reaction vessel with diethylamine and anhydrous toluene.

-

Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.

-

Addition: Add 1-bromo-3-chloropropane dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. The brominated end is more reactive and will be preferentially substituted by the amine.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or GC-MS.

-

Filtration: Filter the resulting slurry to remove the diethylamine hydrobromide precipitate. Wash the filter cake with a small amount of cold toluene.

-

Concentration: Combine the filtrate and washings. Remove the toluene under reduced pressure to yield the crude free base, 3-chloro-N,N-diethylpropan-1-amine, as an oil.

-

Salt Formation: Dissolve the crude oil in anhydrous isopropanol.

-

Precipitation: Slowly bubble dry hydrogen chloride gas through the solution or add a stoichiometric amount of HCl in isopropanol. The hydrochloride salt will precipitate.

-

Crystallization: Cool the mixture to 0-5 °C to maximize crystal formation.

-

Isolation: Collect the white solid product by filtration, wash with cold isopropanol, and dry under vacuum.

Applications in Drug Development

The primary value of this compound is its role as a key intermediate.[1] The diethylaminopropyl moiety it provides is a common structural feature in many active pharmaceutical ingredients (APIs).

Role as a Synthetic Precursor

This compound is used in nucleophilic substitution reactions where a nucleophile (often a deprotonated amine, alcohol, or thiol from a more complex molecule) displaces the chloride ion. This reaction effectively couples the diethylaminopropyl side-chain to a core molecular scaffold.

Caption: General role as a synthetic precursor.

Examples in Pharmaceuticals

While specific syntheses are proprietary, this intermediate is structurally related to side chains found in drugs such as:

-

Antispasmodics: The diethylamino group is a feature of certain drugs that act on smooth muscle.

-

Antihistamines and Antipsychotics: The dimethylamino analogue, 3-chloro-N,N-dimethylpropan-1-amine, is a well-documented intermediate for drugs like Chlorpromazine and Amitriptyline.[3][4] The diethyl version serves a similar role in the synthesis of other proprietary compounds.

The presence of the tertiary amine is often crucial for the final drug's solubility, receptor binding, and overall pharmacokinetic profile.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

-

Hazard Classification: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also cause respiratory irritation.[5] The free base is considered a flammable liquid and vapor.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][7]

-

Handling: Use only in a well-ventilated area.[5][7] Avoid breathing dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[5][7] Keep away from heat, sparks, and open flames.

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5][7]

-

If on Skin: Wash with plenty of water. If irritation occurs, seek medical advice.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

-

Storage: Store in a well-ventilated, cool place. Keep the container tightly closed and store locked up.[5]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a foundational chemical intermediate whose value is derived from its straightforward yet highly functional molecular structure. The combination of a reactive alkyl chloride and a tertiary amine in a stable salt form makes it an ideal reagent for introducing the diethylaminopropyl group in multi-step syntheses. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safe handling protocols is paramount for its effective and safe utilization in research and pharmaceutical development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 3-chloro-N,N-diethylpropan-1-amine | CAS#:104-77-8. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). 3-chloro-N,N-dimethylpropan-1-amine hydrochloride Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N,N-diethylpropan-1-amine;chloride. Retrieved from [Link]

Sources

- 1. Buy this compound | 4535-85-7 [smolecule.com]

- 2. 3-CHLORO-N,N-DIETHYLPROPAN-1-AMINE HCL | 4535-85-7 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-chloro-N,N-dimethylpropan-1-amine | 109-54-6 | Benchchem [benchchem.com]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. 3-Chloro-N,N-diethylpropan-1-amine | 104-77-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-chloro-N,N-diethylpropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-chloro-N,N-diethylpropan-1-amine hydrochloride (CAS: 4535-85-7), a key intermediate in pharmaceutical synthesis. While quantitative public data on its solubility is sparse, this document synthesizes foundational physicochemical principles and provides a robust, field-proven experimental protocol for its determination. We delve into the molecular characteristics governing its solubility, the thermodynamic principles of dissolution, and a detailed, step-by-step methodology for generating reliable and reproducible solubility data. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding and practical approach to characterizing this compound's solubility profile, a critical parameter for process development, formulation, and regulatory compliance.

Introduction

This compound is a bifunctional organic compound widely utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a reactive alkyl chloride and a tertiary amine salt, makes it a versatile precursor. Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization), and ensuring consistent quality in drug manufacturing processes. Solubility dictates the choice of solvent systems, influences reaction kinetics, and is a critical factor in the development of scalable and efficient synthetic routes. This guide addresses the fundamental principles governing its solubility and provides a definitive protocol for its experimental determination.

Section 1: Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the key characteristics are its ionic nature and the balance between its polar and non-polar moieties.

The molecule exists as a hydrochloride salt, meaning the tertiary amine is protonated, forming a positively charged diethylaminopropylammonium cation and a chloride anion. This ionic character is the primary driver of its solubility in polar solvents.[1]

Table 1: Physicochemical Properties of 3-chloro-N,N-diethylpropan-1-amine and its Hydrochloride Salt

| Property | Value | Source | Significance for Solubility |

| Chemical Name | This compound | N/A | IUPAC nomenclature. |

| Synonyms | 3-(Diethylamino)propyl Chloride Hydrochloride | [2] | Common alternative name. |

| CAS Number | 4535-85-7 | [1] | Unique chemical identifier. |

| Molecular Formula | C₇H₁₇Cl₂N | [1] | Elemental composition. |

| Molecular Weight | 186.12 g/mol | Calculated | Essential for converting mass to molarity. |

| Appearance | Colorless to almost colorless liquid/solid | [1][3] | Basic physical observation. |

| Structure | CCN(CC)CCCCl·HCl | [3] | Visual representation of the molecule. |

Causality Behind Solubility Behavior:

-

Ionic Nature : As a salt, the compound readily dissociates in polar solvents capable of solvating ions. The strong ion-dipole interactions between the ammonium cation/chloride anion and polar solvent molecules (like water or ethanol) overcome the crystal lattice energy, leading to dissolution.

-

Polar Protic Solvents : The compound is expected to have excellent solubility in polar protic solvents such as water and lower-aliphatic alcohols (methanol, ethanol).[1] These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the cation and the chloride anion.

-

Polar Aprotic Solvents : Solubility is likely moderate in polar aprotic solvents (e.g., DMSO, DMF). While these solvents have large dipole moments to solvate the cation, they are less effective at solvating the chloride anion compared to protic solvents.

-

Non-Polar Solvents : Due to its ionic charge, the compound is expected to have very low solubility in non-polar solvents like hexane, toluene, or diethyl ether. These solvents cannot effectively stabilize the separated ions, making dissolution energetically unfavorable.[4]

Section 2: Qualitative and Quantitative Solubility Profile

Table 2: Experimentally Determined Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask/HPLC | ||

| Water | 37 | Shake-Flask/HPLC | ||

| Methanol | 25 | Shake-Flask/HPLC | ||

| Ethanol | 25 | Shake-Flask/HPLC | ||

| Isopropanol | 25 | Shake-Flask/HPLC | ||

| Acetonitrile | 25 | Shake-Flask/HPLC | ||

| Dichloromethane | 25 | Shake-Flask/HPLC | ||

| Toluene | 25 | Shake-Flask/HPLC |

Section 3: Standardized Protocol for Experimental Solubility Determination

To ensure data integrity and reproducibility, a standardized method is crucial. The isothermal shake-flask method is the gold standard for determining equilibrium solubility for pharmaceutical compounds.[5][6][7] This protocol is designed to be a self-validating system, establishing a thermodynamic equilibrium between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is measured using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity >99%)

-

Analytical grade solvents (Water, Methanol, Ethanol, etc.)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer and pH meter

-

Analytical balance

-

Centrifuge

-

Validated HPLC system with a suitable detector (e.g., UV-Vis or CAD)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks, pipettes, and autosampler vials

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, validated for non-adsorption)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions (Triplicate) :

-

Justification : Performing the experiment in triplicate is the minimum required to assess variability and ensure the precision of the results.[8]

-

Action : To a series of glass vials, add a pre-weighed excess amount of the compound. For example, add ~50 mg of the hydrochloride salt to vials.

-

Action : Pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial. The amount of solid should be sufficient to ensure that undissolved particles remain visible at the end of the experiment, confirming saturation.

-

-

Equilibration :

-

Justification : The system must reach a state of thermodynamic equilibrium. For many amine salts, 24 to 72 hours is sufficient, but this should be confirmed with a preliminary experiment measuring concentration at various time points (e.g., 12, 24, 48, 72 hours) to find when the concentration plateaus.[7]

-

Action : Secure the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a consistent speed (e.g., 150 rpm) for a pre-determined time (e.g., 48 hours).

-

-

Phase Separation :

-

Justification : It is critical to separate the saturated solution (supernatant) from the excess solid without altering the equilibrium (e.g., by temperature change or solvent evaporation).

-

Action : Remove the vials from the shaker. Allow them to stand for a short period (~30 minutes) at the experimental temperature to let larger particles settle.

-

Action : Withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (pre-validated for low binding) into an HPLC vial. Alternatively, centrifuge the vials at the experimental temperature and carefully withdraw the supernatant.

-

-

Sample Analysis (Quantification) :

-

Justification : A validated, specific, and linear analytical method is required to accurately determine the concentration of the dissolved compound.[8]

-

Action : Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Action : Quantify the concentration of this compound against a standard calibration curve prepared with known concentrations of the reference compound.

-

-

Data Analysis and Reporting :

-

Justification : Proper calculation and reporting ensure the data is clear and usable.

-

Action : Calculate the solubility using the measured concentration and the dilution factor.

-

Action : Report the final solubility as the mean ± standard deviation of the triplicate measurements, specifying the solvent and temperature (e.g., 150.5 ± 3.2 mg/mL in water at 25 °C).

-

Action : For buffered aqueous solutions, the pH of the saturated solution must be measured and reported at the end of the experiment, as it can differ from the starting pH of the buffer.[8]

-

Visualization of the Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Section 4: Factors Influencing Experimental Outcomes

Achieving accurate solubility data requires controlling several key variables. The following diagram illustrates the interplay of factors that must be considered during experimental design and execution.

Caption: Key Factors and Controls for Reliable Solubility Determination.

-

Purity & Polymorphism : The presence of impurities can artificially inflate or decrease apparent solubility. Furthermore, different crystalline forms (polymorphs) of a compound can have significantly different solubilities. It is essential to characterize the solid form being tested.

-

pH Control : For an amine salt, solubility in aqueous media is highly pH-dependent. The equilibrium between the charged (soluble) and neutral free base (less soluble) form is governed by the pKa of the amine. Therefore, solubility must be determined in buffered solutions of known pH.[6]

-

Temperature : Dissolution can be endothermic or exothermic. Precise temperature control is critical as solubility can vary significantly with even minor temperature fluctuations.[7]

-

Equilibration Time : Insufficient agitation time will lead to an underestimation of the true equilibrium solubility. As mentioned, this must be empirically determined.

Conclusion

While specific quantitative solubility data for this compound is not prevalent in accessible literature, its physicochemical properties strongly indicate high solubility in polar protic solvents like water and alcohols. For drug development professionals and researchers requiring precise data for process modeling, formulation, or regulatory filings, experimental determination is non-negotiable. The isothermal shake-flask method detailed in this guide provides a robust, reliable, and reproducible framework for generating high-quality solubility data. By carefully controlling the key experimental parameters—compound purity, solvent properties, temperature, and equilibration time—and employing a validated analytical method, researchers can confidently characterize the solubility profile of this critical pharmaceutical intermediate.

References

- 1. Buy this compound | 4535-85-7 [smolecule.com]

- 2. 3-Chloro-N,N-diethylpropan-1-amine | 104-77-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-Chloro-N,N-diethylpropan-1-amine | CymitQuimica [cymitquimica.com]

- 4. diethylamine hydrochloride [chemister.ru]

- 5. benchchem.com [benchchem.com]

- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

A Technical Guide to the Spectroscopic Characterization of 3-chloro-N,N-diethylpropan-1-amine hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for 3-chloro-N,N-diethylpropan-1-amine hydrochloride (CAS No: 4535-85-7), a key intermediate in pharmaceutical synthesis. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering insights into the structural elucidation of this compound. The methodologies presented are grounded in established analytical practices, ensuring reliability and reproducibility for researchers and drug development professionals.

Introduction

This compound is a bifunctional molecule featuring a tertiary amine and a primary alkyl chloride.[1] This dual reactivity makes it a valuable building block in the synthesis of more complex molecules.[1] The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free amine.[1] Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the integrity of subsequent synthetic steps.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

A. ¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃). The choice of solvent is critical as the chemical shifts of exchangeable protons (like the N-H proton) will be affected. D₂O is often preferred for amine hydrochlorides as it can simplify the spectrum by exchanging the acidic N-H proton.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

-

Data Interpretation and Predicted Chemical Shifts:

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The presence of the electron-withdrawing chlorine atom and the positively charged nitrogen will significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -CH₂-Cl | ~3.7 | Triplet | 2H |

| -N⁺H- | Variable (often broad) | Singlet | 1H |

| -N⁺-(CH₂-CH₃)₂ | ~3.2 | Quartet | 4H |

| -CH₂-CH₂-Cl | ~2.2 | Multiplet | 2H |

| -N⁺-(CH₂-CH₃)₂ | ~1.3 | Triplet | 6H |

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Causality Behind Expected Spectral Features:

-

The methylene group attached to the chlorine atom (-CH₂-Cl) is the most deshielded of the propyl chain protons due to the high electronegativity of chlorine.

-

The methylene groups of the ethyl substituents attached to the nitrogen (-N⁺-(CH₂-CH₃)₂) are deshielded by the adjacent positively charged nitrogen atom.

-

The central methylene group of the propyl chain (-CH₂-CH₂-Cl) will appear as a multiplet due to coupling with the adjacent methylene groups.

-

The methyl groups of the ethyl substituents (-N⁺-(CH₂-CH₃)₂) will be the most upfield signals, appearing as a triplet due to coupling with the adjacent methylene protons.

-

The N⁺H proton signal can be broad and its chemical shift is highly dependent on concentration, temperature, and solvent. In D₂O, this peak will disappear due to deuterium exchange.

B. ¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Parameters:

-

Spectrometer: A 100 MHz or higher field spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse sequence to provide a spectrum with single lines for each unique carbon atom.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally needed to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation and Predicted Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₂-Cl | ~42 |

| -N⁺-(CH₂)₂- | ~50 |

| -CH₂-CH₂-Cl | ~25 |

| -N⁺-(CH₂-CH₃)₂ | ~47 |

| -N⁺-(CH₂-CH₃)₂ | ~11 |

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Predicted Absorptions:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 2700-2250 | Broad, Strong |

| C-H stretch (alkane) | 2980-2850 | Strong |

| C-N stretch | 1260-1020 | Medium |

| C-Cl stretch | 800-600 | Strong |

Causality Behind Expected Spectral Features:

-

A very broad and strong absorption in the 2700-2250 cm⁻¹ region is characteristic of the N-H stretching vibration in an amine hydrochloride salt.

-

The strong absorptions in the 2980-2850 cm⁻¹ range are due to the C-H stretching vibrations of the ethyl and propyl groups.

-

The C-N stretching vibration is expected in the fingerprint region.

-

The C-Cl stretch will appear at a lower wavenumber.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electrospray ionization (ESI) is a suitable method.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument: An ESI mass spectrometer.

-

Ionization Mode: Positive ion mode is used to detect the protonated molecule.

Data Interpretation:

In the positive ion mode ESI-MS, the spectrum will show the molecular ion of the free base, [M+H]⁺, where M is 3-chloro-N,N-diethylpropan-1-amine. The hydrochloride salt will dissociate in solution, and the chloride ion will not be observed in the positive ion mode.

-

Molecular Formula of Free Base: C₇H₁₆ClN[2]

-

Molecular Weight of Free Base: 149.66 g/mol [2]

-

Expected [M+H]⁺ peak: m/z ≈ 150.1

The isotopic pattern of the molecular ion peak is a key diagnostic feature. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks separated by 2 m/z units, with the M+2 peak having an intensity of about one-third of the M peak.

IV. Workflow and Data Integration

The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

V. Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and assesses the purity of the compound. This guide provides the foundational knowledge for researchers and scientists to effectively utilize these spectroscopic methods in their drug development and synthetic chemistry endeavors.

References

The Chloro Group in 3-Chloro-N,N-diethylpropan-1-amine Hydrochloride: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-N,N-diethylpropan-1-amine hydrochloride is a versatile bifunctional reagent of significant interest in pharmaceutical and chemical synthesis. Its utility is primarily dictated by the reactivity of the terminal chloro group, which is susceptible to a range of nucleophilic substitution reactions. However, the presence of a nucleophilic tertiary amine three carbons away introduces a fascinating and often competing intramolecular reaction pathway. This guide provides an in-depth analysis of the chemical behavior of the chloro group, exploring the kinetics and mechanisms of both intermolecular and intramolecular reactions. We will delve into the concept of neighboring group participation, the factors governing the competition between reaction pathways, and provide practical, field-proven insights to control and leverage its unique reactivity in synthesis.

Introduction: A Molecule of Duality

This compound is a key building block for the introduction of the 3-(diethylamino)propyl moiety into a wide array of molecular scaffolds.[1][2] This functional group is a common feature in many biologically active compounds, making this reagent a staple in medicinal chemistry.[3] The molecule's core reactivity lies in the electrophilic nature of the carbon atom bonded to the chlorine, a good leaving group in nucleophilic substitution reactions.[3]

However, the molecule's true chemical personality is defined by a duality: the electrophilic chloroalkane at one end and the nucleophilic tertiary amine at the other. This arrangement allows for both intermolecular reactions with external nucleophiles and a facile intramolecular cyclization to form a strained, highly reactive azetidinium salt. Understanding and controlling this duality is paramount for any scientist employing this reagent.

The Dichotomy of Reactivity: Intermolecular Substitution vs. Intramolecular Cyclization

The chloro group in 3-chloro-N,N-diethylpropan-1-amine, being on a primary carbon, is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[4] These reactions are concerted, single-step processes where the rate is dependent on the concentration of both the alkyl halide and the nucleophile.[4][5] However, the proximate tertiary amine can act as a potent internal nucleophile, leading to a rapid intramolecular SN2 reaction. This phenomenon is a classic example of Neighboring Group Participation (NGP) .[6][7]

The Intramolecular Pathway: Neighboring Group Participation and Azetidinium Salt Formation

Neighboring group participation by the amine nitrogen significantly accelerates the rate of reaction compared to a similar alkyl chloride without the amine functionality.[6] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon bearing the chlorine, displacing the chloride ion and forming a cyclic, four-membered azetidinium cation.[3][8]

Caption: Intramolecular cyclization via neighboring group participation.

This cyclization is highly efficient due to the favorable entropy of the intramolecular process. The resulting azetidinium ring is highly strained and, consequently, very reactive towards nucleophiles. This opens up a two-step synthetic strategy where the azetidinium salt is formed in situ and then opened by an external nucleophile.

The Intermolecular Pathway: Direct SN2 Substitution

When reacted with an external nucleophile (Nu:⁻), 3-chloro-N,N-diethylpropan-1-amine can undergo a direct SN2 displacement of the chloride ion.

Caption: Direct intermolecular nucleophilic substitution.

The rate of this reaction is governed by the strength of the nucleophile, steric hindrance at the reaction center, the solvent, and the temperature.[9]

Controlling the Reaction Pathway: A Scientist's Guide

The choice between the intramolecular and intermolecular pathways is not left to chance. A researcher can steer the reaction towards the desired outcome by carefully selecting the reaction conditions.

The Critical Role of pH: The Amine's On/Off Switch

The material is supplied as a hydrochloride salt, meaning the tertiary amine is protonated. In this state, the nitrogen's lone pair is unavailable for nucleophilic attack, effectively switching off the intramolecular cyclization pathway.[10] For the intramolecular reaction to occur, the amine must be in its free base form. This is typically achieved by the addition of a base to the reaction mixture.

Conversely, to favor direct intermolecular substitution by an external nucleophile, maintaining a slightly acidic pH can keep the internal amine protonated and non-nucleophilic. However, many external nucleophiles are also basic, which will deprotonate the amine. Therefore, a careful choice of base and reaction conditions is crucial.

Nucleophile Strength and Concentration

A strong, highly concentrated external nucleophile will favor the intermolecular pathway by increasing the rate of the direct SN2 reaction, outcompeting the intramolecular cyclization.[11] Weak nucleophiles or low concentrations of the nucleophile will allow the intramolecular cyclization to dominate.

Solvent Effects